

A Comparative Guide to In Vivo RNA Structure Probing Techniques

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Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of leading in vivo RNA structure probing techniques. We delve into the methodologies, data outputs, and inherent strengths and limitations of each approach to inform your experimental design.

The three-dimensional structure of RNA is intrinsically linked to its function, regulating everything from gene expression to catalytic activity.[1] Understanding RNA structure within its native cellular environment is therefore paramount for deciphering biological mechanisms and developing targeted therapeutics. In vivo probing techniques offer a powerful lens to view these structures as they exist and function inside living cells.[2]

This guide focuses on prevalent chemical probing methods that are coupled with high-throughput sequencing. These techniques utilize small, cell-permeable chemicals to modify structurally accessible nucleotides. The locations of these modifications are then identified by next-generation sequencing, providing a footprint of the RNA's structural landscape at single-nucleotide resolution.[3][4]

Key In Vivo RNA Structure Probing Techniques

Several techniques have been developed to probe RNA structure in vivo, each with distinct advantages and applications. The primary methods discussed here are:

• DMS-MaP-seq (Dimethyl Sulfate Mutational Profiling with Sequencing): Utilizes dimethyl sulfate (DMS) to methylate the Watson-Crick face of unpaired adenine and cytosine bases.



[1][5]

- SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling): Employs reagents that acylate the 2'-hydroxyl group of the ribose backbone in flexible regions of the RNA.[6][7]
- icSHAPE (in vivo Click-Selective 2'-Hydroxyl Acylation and Profiling of RNA Structures): A variation of SHAPE that uses a modified chemical probe (NAI-N3) allowing for the enrichment of modified RNAs, which can improve the signal-to-noise ratio.[8][9]
- PARS (Parallel Analysis of RNA Structure): Uses enzymes—RNase V1 (cleaves double-stranded RNA) and S1 nuclease (cleaves single-stranded RNA)—to deduce RNA structure.
 While powerful, its in vivo application is limited as the enzymes are not cell-permeable.[10]
 [11]

Quantitative Comparison of Techniques

The selection of an appropriate in vivo RNA structure probing technique depends on the specific research question, the RNA of interest, and the experimental system. The following table summarizes the key quantitative and qualitative features of the leading methods.

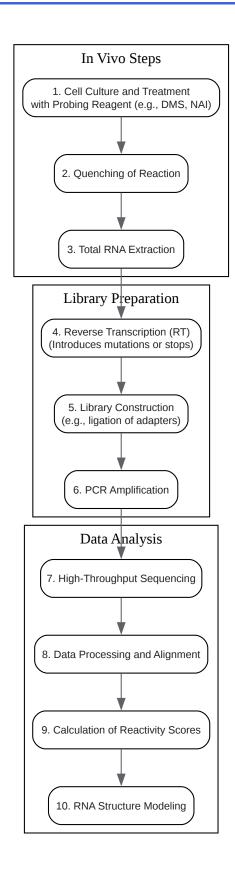


Feature	DMS-MaP-seq	SHAPE-MaP	icSHAPE	PARS
Probe Type	Chemical (DMS)	Chemical (e.g., 1M7, NAI)	Chemical (NAI- N3)	Enzymatic (RNase V1, S1)
Target Nucleotides	Unpaired A and C	All 4 nucleotides (reports on backbone flexibility)	All 4 nucleotides (reports on backbone flexibility)	All 4 nucleotides
Cell Permeability	High	High	High	Low (not suitable for in vivo)
Resolution	Single nucleotide	Single nucleotide	Single nucleotide	Single nucleotide
Readout	RT mutations	RT mutations	RT stops or mutations	RT stops
Signal-to-Noise	High	Moderate to High	High (due to enrichment)	Variable
Bias/Artifacts	Can be influenced by protein binding.	Can be influenced by protein binding and RNA modifications.	Can be influenced by protein binding and RNA modifications.	Enzyme accessibility can be biased; potential for over-digestion. [11]
Primary Application	Secondary structure of A and C bases.	Secondary and tertiary structure information.	Secondary and tertiary structure, RBP footprints.	In vitro secondary structure.

Experimental Workflow and Methodologies

The general workflow for chemical probing-based in vivo RNA structure analysis involves several key steps, from cell treatment to data analysis.





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Generalized workflow for in vivo RNA structure probing.



Detailed Experimental Protocols

DMS-MaP-seq Protocol Summary:

- Cell Treatment: Log-phase cells are treated with DMS in a fume hood.[13] DMS is highly toxic and requires appropriate safety precautions.[13][14]
- Quenching: The DMS reaction is quenched, typically with β-mercaptoethanol.
- RNA Extraction: Total RNA is isolated from the treated cells.
- Reverse Transcription: A reverse transcriptase that reads through DMS-modified bases, introducing mutations (primarily G to A for modified C, and T to C for modified A), is used to generate cDNA.[5]
- Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library. Both targeted (for specific RNAs) and genome-wide approaches are possible.[14][15]
- Data Analysis: Sequencing reads are aligned to the reference transcriptome, and mutation rates at each position are calculated to determine DMS reactivity.

SHAPE-MaP and icSHAPE Protocol Summary:

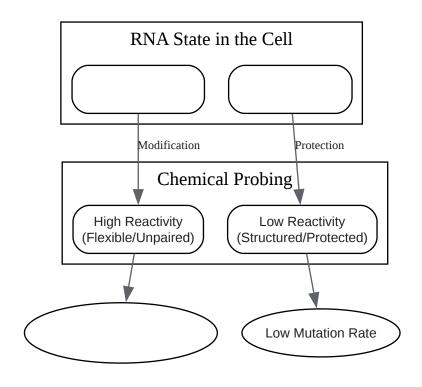
- Cell Treatment: Cells are treated with a SHAPE reagent (e.g., 1M7, NAI, or NAI-N3 for icSHAPE).[6][7]
- RNA Extraction: Total RNA is extracted.
- icSHAPE Enrichment (for icSHAPE only): The azide group on NAI-N3 allows for biotinylation via click chemistry, enabling the enrichment of modified RNA fragments.[9]
- Reverse Transcription: A key step in SHAPE-MaP involves using a reverse transcriptase under conditions (often with Mn2+) that cause it to misincorporate nucleotides at the site of the 2'-O-adduct, creating mutations in the cDNA.[16]
- Library Preparation and Sequencing: Libraries are prepared from the cDNA and sequenced.
 [16]



 Data Analysis: Mutation rates are calculated and normalized to generate SHAPE reactivity profiles, which reflect the flexibility of each nucleotide.

Signaling Pathways and Logical Relationships

The interpretation of in vivo structure probing data often involves considering the cellular context, such as the presence of RNA-binding proteins (RBPs) that can influence RNA structure.



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Interpreting reactivity data in the context of RBP binding.

A decrease in reactivity at a specific site in an in vivo experiment compared to an in vitro experiment can indicate that the site is protected by an RBP or involved in a tertiary interaction. [17][18]

Concluding Remarks

The choice of an in vivo RNA structure probing technique is a critical decision in experimental design. DMS-MaP-seq provides precise information on the pairing status of adenines and cytosines. SHAPE-based methods, including SHAPE-MaP and icSHAPE, offer a broader view



of RNA backbone flexibility for all four nucleotides. icSHAPE further enhances this by providing a cleaner signal through the enrichment of modified RNAs.[8] While enzymatic methods like PARS are highly informative for in vitro studies, their application in living cells is constrained by the cell impermeability of the enzymatic probes.[11] By carefully considering the principles and protocols outlined in this guide, researchers can select the most appropriate method to illuminate the intricate world of in vivo RNA structures.

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